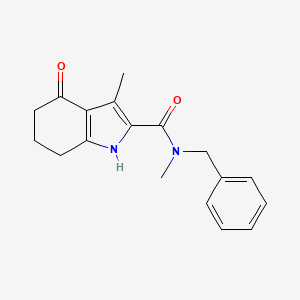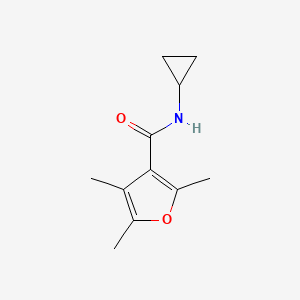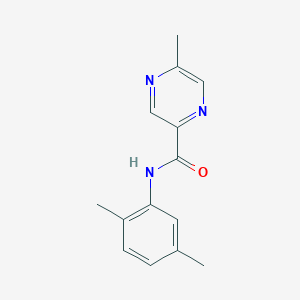![molecular formula C16H21N3O B7476411 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist and has been shown to have potential applications in the treatment of various neurological and psychiatric disorders.
作用机制
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile is a selective dopamine D3 receptor antagonist. It works by blocking the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile may help to reduce the reinforcing effects of drugs of abuse and may also help to reduce the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been shown to reduce the symptoms of schizophrenia and Parkinson's disease in animal models. In addition, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been shown to have potential applications in the treatment of obesity and related metabolic disorders.
实验室实验的优点和局限性
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has a number of advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized in a laboratory setting. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to the use of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in laboratory experiments. It has been shown to have potential side effects, such as hypothermia and locomotor impairment, which may limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for research on 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. One area of research is the development of more selective dopamine D3 receptor antagonists that may have fewer side effects than 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. Another area of research is the investigation of the potential therapeutic applications of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile in the treatment of obesity and related metabolic disorders. Finally, further research is needed to better understand the mechanism of action of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile and its potential applications in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-bromobenzonitrile with 2-methylpropanoic acid in the presence of a catalyst to form 4-(2-methylpropanoyl)benzonitrile. This intermediate compound is then reacted with piperazine in the presence of a base to form the final product, 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile.
科学研究应用
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential applications in the treatment of addiction, schizophrenia, and Parkinson's disease. 4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile has also been studied for its potential use in the treatment of obesity and related metabolic disorders.
属性
IUPAC Name |
4-[[4-(2-methylpropanoyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13(2)16(20)19-9-7-18(8-10-19)12-15-5-3-14(11-17)4-6-15/h3-6,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAYBFXHXCLTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)



![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)